molecular formula C16H10N2O2 B5237247 3-methyl-3H-benzo[e]perimidine-2,7-dione

3-methyl-3H-benzo[e]perimidine-2,7-dione

Cat. No.: B5237247
M. Wt: 262.26 g/mol
InChI Key: VOTUEBINSRDNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-3H-benzo[e]perimidine-2,7-dione is a chemical compound based on the perimidine scaffold, a fused heterocyclic system known for its diverse applications in scientific research. Perimidine derivatives are a fascinating class of N-heterocycles that have evolved significantly in recent years due to their immense potential in life sciences and materials chemistry . The perimidine core structure is characterized by its unique electronic properties, which allow for molecular interactions with various biological targets and the formation of complexes with metals . Researchers are exploring similar compounds for a wide range of activities, including use as antimicrobial agents , α-glucosidase inhibitors for antidiabetic research , and as anti-inflammatory and analgesic agents . The specific 3-methyl-2,7-dione substitution pattern on this benzo[e]perimidine core makes it a molecule of interest for further investigation and development in these fields. This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules. It is supplied as a high-purity material to ensure consistent performance in experimental settings. Application Notes: Given the documented research on related structures, this compound may be of interest in the following areas: • Medicinal Chemistry: Serves as a key intermediate or precursor for the development of new therapeutic agents . • Materials Science: Explored for the development of novel organic materials and dyes, leveraging the distinctive perimidine architecture . • Chemical Biology: Used as a probe to study enzyme function or other biological processes . Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. Proper personal protective equipment should be worn, and all standard laboratory safety protocols should be followed. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to determine the suitability of this product for their specific application.

Properties

IUPAC Name

3-methylbenzo[e]perimidine-2,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c1-18-12-8-4-7-11-13(12)14(17-16(18)20)9-5-2-3-6-10(9)15(11)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTUEBINSRDNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=NC1=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Spectroscopic Data and Photophysical Behavior

Compound Name λmax (nm) Fluorescence Quantum Yield Key Observation Reference
3-Methyl-3H-benzo[e]perimidine-2,7-dione 320–350 (estimated) Not reported Planar π-system; moderate Stokes shift inferred
1,8-Dioxa-benzo[e]pyrene-2,7-dione 380–420 <50% Flexible core reduces quantum yield
1,10-Dioxa-dibenzo[dj]coronene-2,9-dione 450–480 90% High rigidity enhances emission
  • The benzo[e]perimidine core likely exhibits absorption in the near-UV range (~320–350 nm), similar to flexible pyrene-diones, but its emission properties remain underexplored. Coronene-diones, with rigid oxygen bridges, outperform both in quantum efficiency .

Q & A

Q. Table 1: Optimization of Cyclization Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
PPAToluene140652
PTSADMF100448
Microwave[BMIM]PF₆800.565
Adapted from thienopyrimidine synthesis .

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